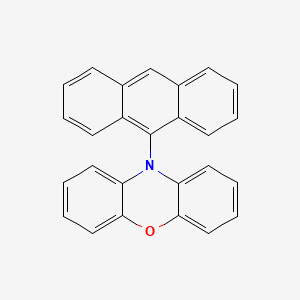

10-(Anthracen-9-yl)-10H-phenoxazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H17NO |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

10-anthracen-9-ylphenoxazine |

InChI |

InChI=1S/C26H17NO/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-22-13-5-7-15-24(22)28-25-16-8-6-14-23(25)27/h1-17H |

InChI Key |

YYLQYIHDGUFVFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N4C5=CC=CC=C5OC6=CC=CC=C64 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 10 Anthracen 9 Yl 10h Phenoxazine

Precursor Synthesis and Functionalization Strategies

The construction of 10-(anthracen-9-yl)-10H-phenoxazine relies on the availability of appropriately functionalized phenoxazine (B87303) and anthracene (B1667546) precursors. For the phenoxazine moiety, a common precursor is phenoxazine itself or its derivatives. Functionalization of the phenoxazine core can be achieved through various reactions. For instance, dinitrophenoxazines can be synthesized by reacting 2-aminophenol (B121084) with 1,2-difluoro-4,5-dinitrobenzene. nih.gov One of the nitro groups in the resulting 2,3-dinitrophenoxazine can then be selectively displaced by various nucleophiles, allowing for the introduction of different functional groups. nih.gov

On the anthracene side, a variety of synthetic routes provide access to functionalized anthracene precursors. A prevalent method involves the reduction of anthraquinones, which can be substituted with various groups. sci-hub.senih.gov This approach is advantageous as the 9 and 10 positions of the anthracene are initially protected as carbonyl groups, directing substitution to other positions on the aromatic rings. nih.gov Another strategy is the Friedel–Crafts reaction, where arenes react with aromatic aldehydes in the presence of a Lewis acid to form diarylanthracenes. nih.gov Furthermore, 9,10-disubstituted anthracenes can be prepared through methods like the reaction of 9,10-bis(chloromethyl)anthracene (B83949) with various reagents or the Sonogashira coupling of bromo-substituted anthracenes with terminal alkynes. nih.govelsevierpure.comgoogle.comresearchgate.net

Direct Carbon-Nitrogen (C-N) Coupling Approaches for Phenoxazine-Anthracene Linkage

The crucial step in the synthesis of this compound is the formation of the carbon-nitrogen bond between the phenoxazine and anthracene units. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig C-N Coupling Protocols

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds. organic-chemistry.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of phenoxazine with a halogenated anthracene, such as 9-bromoanthracene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgacs.org The choice of ligand is critical for the efficiency of the reaction, with various phosphine-based ligands being developed to improve reaction scope and yields. organic-chemistry.orgacs.org For instance, the Buchwald-Hartwig coupling has been successfully employed to synthesize derivatives of pyridazine (B1198779) with phenoxazine, demonstrating its applicability in linking phenoxazine to aromatic systems. nih.gov

Table 1: Examples of Buchwald-Hartwig C-N Coupling Reactions

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield |

| Bromobenzene | Phenoxazine | Pd(dba)₂ | XPhos | NaOtBu | Toluene | High |

| 9-Bromoanthracene | Phenoxazine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | Moderate to High |

| 2-Bromopyridine | Phenoxazine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | Good |

This table presents hypothetical data based on typical Buchwald-Hartwig reaction conditions and is for illustrative purposes.

Ullmann-type C-N Coupling Reactions

The Ullmann condensation is another classical method for forming C-N bonds, traditionally involving the reaction of an amine with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. nih.govmdpi.com Modern modifications of the Ullmann reaction have led to the development of catalytic systems that operate under milder conditions. mdpi.comorganic-chemistry.org These improved protocols often utilize copper(I) catalysts in the presence of ligands, such as N,N-dimethylglycine, which can promote the reaction at lower temperatures. organic-chemistry.org The Ullmann coupling can be applied to the synthesis of this compound by reacting phenoxazine with a haloanthracene in the presence of a copper catalyst and a base. Microwave-assisted Ullmann couplings have also been developed, significantly reducing reaction times. elsevierpure.com

Table 2: Comparison of Traditional and Modern Ullmann C-N Coupling

| Reaction Type | Catalyst | Temperature | Ligand | Scope |

| Traditional Ullmann | Stoichiometric Copper | High (125-220 °C) | None | Limited |

| Modern Ullmann | Catalytic Copper(I) | Milder (e.g., 90 °C) | N,N-dimethylglycine, etc. | Broader |

Tailoring of Molecular Structure through Substituent Effects and Derivatization

The properties of this compound can be precisely tuned by introducing substituents on either the anthracene or the phenoxazine moieties.

Modifications on the Anthracene Moiety

Modifying the anthracene unit can significantly impact the electronic and photophysical characteristics of the final compound. nih.gov Substituents at the 9 and 10 positions of anthracene can alter its molecular packing and frontier molecular orbital energy levels. nih.gov For example, attaching electron-donating or electron-withdrawing groups can modulate the compound's emission color and quantum yield. nih.gov A variety of functional groups can be introduced onto the anthracene core through different synthetic strategies. For instance, Sonogashira coupling allows for the introduction of substituted phenylethynyl groups. elsevierpure.comresearchgate.net Diels-Alder reactions can be used to construct more complex, three-dimensional structures based on the anthracene scaffold. nih.gov The synthesis of various 9,10-disubstituted anthracenes has been reported, showcasing the versatility of modifying this part of the molecule. google.comresearchgate.net

Incorporation into Hybrid and Polymeric Frameworks

The integration of this compound into hybrid and polymeric frameworks can be approached through several synthetic strategies. These methods leverage the inherent reactivity of the anthracene and phenoxazine units, or require initial functionalization of the parent molecule to introduce polymerizable groups.

Covalent Organic Frameworks (COFs):

Covalent organic frameworks are a class of porous crystalline polymers with ordered structures and high surface areas. The phenoxazine and anthracene moieties are excellent building blocks for COFs due to their rigid, planar structures and rich electronic properties. For instance, phenoxazine-based COFs have been synthesized and investigated for applications such as fluorescent probes for water detection in organic solvents. These COFs can exhibit intramolecular charge transfer (ICT) characteristics, a property that would be enhanced by the presence of the fused anthracene unit in this compound.

Similarly, anthracene-based COFs have been developed for various applications, including carbon dioxide adsorption and supercapacitors. Porous covalent triazine frameworks synthesized from 9,10-dicyanoanthracene (B74266) have demonstrated high specific surface areas and excellent performance in energy storage and gas uptake. Furthermore, luminescent conjugated microporous polymers derived from 9,10-bis(4-formylphenyl)anthracene (B1589121) have been shown to be effective fluorescent sensors for nitroaromatic compounds. These examples highlight the potential for using a functionalized derivative of this compound as a linker or node in the construction of novel COFs with tailored electronic and porous properties.

Metal-Organic Frameworks (MOFs):

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The anthracene and phenoxazine functionalities can serve as suitable organic linkers for the synthesis of MOFs. By introducing carboxylic acid or other coordinating groups onto the this compound scaffold, it can be utilized as a building block for MOFs.

For example, an ultramicroporous MOF based on 9,10-anthracenedicarboxylate has been shown to exhibit selective gas adsorption. Anthracene-based MOFs have also been investigated for their photodegradation capabilities and as luminescent sensors in aqueous environments. The incorporation of the this compound unit into a MOF structure could lead to materials with interesting photoluminescent, electronic, and catalytic properties.

Polymerization of Functionalized Monomers:

A common strategy for incorporating specific functionalities into polymers is to first synthesize a monomer derivative bearing a polymerizable group. In the case of this compound, this could involve the introduction of vinyl, acrylate, or other reactive moieties onto either the anthracene or phenoxazine rings.

Research on other anthracene derivatives provides a blueprint for this approach. For example, porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene have been synthesized via suspension polymerization. These materials form regular polymeric microspheres with high thermal stability and fluorescence, making them suitable for adsorption applications and as precursors for fluorescent sensors.

Use as a Dopant in Polymeric Systems:

Given its strong fluorescence, this compound is a candidate for use as a fluorescent dopant in various polymer matrices. This approach is widely used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, 9,10-bis(phenylethynyl)anthracene (B116448) and its derivatives are well-known chemiluminescent fluorophores used in lightsticks and as dopants in OLEDs. The specific emission color can be tuned by chemical modification of the anthracene core. By dispersing this compound within a host polymer, its luminescent properties could be harnessed for various applications without the need for direct polymerization.

Data Tables

Table 1: Examples of Anthracene and Phenoxazine-Based Frameworks

| Framework Type | Monomer/Ligand | Application |

| Covalent Organic Framework | 9,10-Dicyanoanthracene | Supercapacitors, CO2 Adsorption |

| Covalent Organic Framework | 9,10-Bis(4-formylphenyl)anthracene | Fluorescent Sensing |

| Metal-Organic Framework | 9,10-Anthracenedicarboxylate | Selective Gas Adsorption |

| Porous Copolymer | 9,10-Bis(methacryloyloxymethyl)anthracene | Adsorption, Fluorescent Sensors |

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy for Optical Transitions and Intramolecular Charge Transfer Analysis

Electronic absorption spectroscopy (UV-Vis) would be the primary technique to probe the ground-state electronic properties of the molecule. The spectrum would be expected to show a combination of the sharp, vibronically structured π-π* transitions characteristic of the anthracene (B1667546) moiety below 380 nm and the broader absorption bands of the phenoxazine (B87303) donor. mdpi.commdpi.com Crucially, the presence of a low-energy, broad, and often weak absorption band extending into the visible region would be a key indicator of an intramolecular charge transfer (ICT) from the phenoxazine (donor) to the anthracene (acceptor). The position and intensity of this ICT band would be highly sensitive to solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the ICT band would be expected to shift to lower energies (a red shift).

To illustrate the expected data, a hypothetical data table is presented below based on typical values for related donor-acceptor systems.

| Solvent | Anthracene-like π-π* λmax (nm) | Phenoxazine-like λmax (nm) | ICT λmax (nm) |

| Hexane | ~357, 375 | ~320 | ~410 |

| Toluene | ~358, 376 | ~322 | ~425 |

| Dichloromethane | ~359, 378 | ~325 | ~450 |

| Acetonitrile (B52724) | ~358, 377 | ~324 | ~465 |

Note: This table is illustrative and not based on experimental data for the target compound.

Photoluminescence Spectroscopy for Emission Characteristics and Quantum Yield Determination

Photoluminescence spectroscopy would reveal the emissive properties of the molecule. Upon excitation, particularly into the ICT band, the compound is expected to exhibit fluorescence. The emission spectrum's shape, maximum wavelength (λem), and quantum yield (Φf) would provide insight into the nature of the excited state. For donor-acceptor systems like this, the emission is often from the ICT state and is typically broad and structureless. A significant Stokes shift (the difference between the absorption and emission maxima) is anticipated. The fluorescence quantum yield, which measures the efficiency of the emission process, would be a critical parameter. In many donor-acceptor systems, especially those with a twisted geometry, the quantum yield can be low due to non-radiative decay pathways.

A hypothetical data table for photoluminescence properties is shown below.

| Solvent | λem (nm) | Quantum Yield (Φf) |

| Hexane | ~450 | ~0.30 |

| Toluene | ~480 | ~0.25 |

| Dichloromethane | ~520 | ~0.15 |

| Acetonitrile | ~550 | ~0.05 |

Note: This table is illustrative and not based on experimental data for the target compound.

Time-Resolved Spectroscopy for Excited State Lifetime Measurements and Decay Dynamics

Time-resolved fluorescence spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC), would be employed to measure the lifetime of the excited state (τf). This is the average time the molecule spends in the excited state before returning to the ground state. The excited-state lifetime is crucial for understanding the kinetics of the photophysical processes. For a molecule like 10-(Anthracen-9-yl)-10H-phenoxazine, the lifetime of the ICT state would be expected to vary with solvent polarity. Often, in more polar solvents, the increased charge separation can lead to faster non-radiative decay and thus a shorter lifetime.

| Solvent | Excited State Lifetime (τf) (ns) |

| Hexane | ~5.0 |

| Toluene | ~4.2 |

| Dichloromethane | ~2.5 |

| Acetonitrile | ~1.0 |

Note: This table is illustrative and not based on experimental data for the target compound.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

The definitive method for determining the three-dimensional structure of the molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and, most importantly, the dihedral angle between the anthracene and phenoxazine moieties. This angle is a critical parameter that governs the extent of electronic coupling between the donor and acceptor. A highly twisted conformation (close to 90°) would be expected, which would support the observation of ICT. The analysis would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking. nih.gov

Comprehensive Nuclear Magnetic Resonance Spectrometry (NMR) for Structural Confirmation and Isotopic Labeling Studies

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure in solution. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the anthracene and phenoxazine units. The chemical shifts and coupling patterns of these protons would confirm their connectivity. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, providing further structural verification. Due to the electron-donating nature of the phenoxazine, the attached anthracene protons might show a slight upfield shift compared to unsubstituted anthracene.

Electrochemical Properties and Redox Behavior of 10 Anthracen 9 Yl 10h Phenoxazine

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a fundamental technique for probing the redox characteristics of molecules like 10-(anthracen-9-yl)-10H-phenoxazine. This method provides insights into the potentials at which the molecule undergoes oxidation (electron loss) and reduction (electron gain), as well as the reversibility of these processes.

For N-aryl phenoxazines, the electrochemical behavior is typically characterized by a reversible one-electron oxidation process, corresponding to the formation of a stable radical cation. mountainscholar.org The introduction of an aryl substituent at the nitrogen atom influences the oxidation potential. In the case of this compound, the electron-rich anthracene (B1667546) unit is expected to modulate the electronic properties of the phenoxazine (B87303) core.

Studies on various N-substituted phenoxazines have shown that the formal redox potentials for the first oxidation wave generally fall within a specific range. For instance, a series of N-substituted phenoxazines bearing a CH₂CH₂X (where X is a functional group) exhibited formal redox potentials in the range of 0.39 to 0.45 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net The electrochemical oxidation of these compounds on a gold electrode was found to be quasi-reversible and diffusion-controlled. researchgate.net

Table 1: Representative Oxidation Potentials of N-Substituted Phenoxazine Derivatives

| Compound | Oxidation Potential (E½, V vs. SCE) | Solvent/Electrolyte | Reference |

| N-substituted phenoxazines (general) | 0.39 - 0.45 | Not specified | researchgate.net |

| Phenoxazine-based oligomers | ~4.7 eV (Ionization Potential) | Acetonitrile (B52724)/Bu₄NBF₄ | nih.gov |

Note: The table presents representative data for related compounds to provide context for the expected electrochemical behavior of this compound.

Determination of Frontier Molecular Orbital (FMO) Energy Levels (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule, including its behavior in electronic devices. The energy levels of these frontier molecular orbitals can be estimated from electrochemical data and are often corroborated by computational methods like Density Functional Theory (DFT).

For donor-acceptor molecules, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is situated on the electron-accepting part. In this compound, the phenoxazine moiety generally acts as an electron donor, and the anthracene can function as an electron acceptor or a π-conjugated bridge.

The HOMO energy level can be estimated from the onset oxidation potential obtained from cyclic voltammetry, while the LUMO energy level can be derived from the onset reduction potential. Computational studies on related phenoxazine derivatives have provided insights into their FMO levels. For instance, phenoxazine-based oligomers have been shown to possess high-lying HOMO levels, around -4.7 eV, which is beneficial for hole injection and transport in organic electronic devices. nih.gov

Theoretical investigations of anthracene and its derivatives have also been conducted to understand their HOMO and LUMO energies. researchgate.netnih.gov The combination of the phenoxazine and anthracene units in this compound is expected to result in a unique set of FMOs, with the potential for intramolecular charge transfer upon excitation.

Table 2: Representative HOMO and LUMO Energy Levels of Related Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | Method | Reference |

| Phenoxazine-based oligomers | ~ -4.7 | Not specified | Cyclic Voltammetry | nih.gov |

| Anthracene | -5.85 | -2.25 | DFT | researchgate.net |

| Anthracene-TCNE complex (P configuration) | -6.21 | -4.01 | DFT | nih.gov |

| Anthracene-TCNE complex (V configuration) | -6.19 | -3.99 | DFT | nih.gov |

Note: This table provides representative FMO energy levels for related molecules to illustrate the expected range and nature for this compound.

Spectroelectrochemical Investigations of Redox Intermediates and Charge Carrier Generation

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral properties of species generated at electrodes. This technique is particularly valuable for characterizing transient redox intermediates, such as radical cations and anions.

Upon electrochemical oxidation, N-substituted phenoxazines form stable radical cations that exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum. researchgate.net For a series of N-substituted phenoxazines, the radical cations showed absorbance maxima at approximately 385, 410, and 530 nm. researchgate.net The generation of these charge carriers is a fundamental process in the operation of many organic electronic devices.

The spectroelectrochemical analysis of this compound would be expected to reveal the formation of its radical cation upon oxidation. The absorption spectrum of this intermediate would likely show features characteristic of both the phenoxazine radical cation and the anthracene moiety. The interaction between these two parts of the molecule could lead to new absorption bands or shifts in the expected absorption maxima.

The stability of the generated radical cation is a critical factor for the performance of materials in applications like organic light-emitting diodes (OLEDs) and photoredox catalysis. Studies on N-aryl phenoxazines have highlighted the stability of their radical cations, which is essential for their function as effective photoredox catalysts. mountainscholar.org

Impact of Molecular Environment and Solvent Polarity on Electrochemical Pathways

The molecular environment, particularly the polarity of the solvent, can significantly influence the electrochemical behavior of molecules. Solvent molecules can stabilize charged species, thereby affecting the redox potentials and the kinetics of electron transfer.

For donor-acceptor systems like this compound, changes in solvent polarity can alter the energies of the HOMO and LUMO levels and affect the stability of the radical ions formed during redox processes. While specific studies on the solvent effects on the electrochemistry of this compound are not detailed in the provided search results, general principles suggest that an increase in solvent polarity would likely lead to a stabilization of the charged intermediates, potentially shifting the oxidation and reduction potentials.

The choice of the supporting electrolyte can also play a role in the electrochemical behavior by influencing the ionic strength of the solution and through potential ion-pairing interactions with the charged species. For instance, cyclic voltammetry of phenoxazine derivatives is often performed in solvents like acetonitrile with a supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄). nih.gov

Photophysical Mechanisms and Excited State Dynamics

Mechanisms of Intramolecular Charge Transfer (ICT) in Solution and Solid States

In donor-acceptor molecules like 10-(Anthracen-9-yl)-10H-phenoxazine, the phenoxazine (B87303) acts as the electron-donating moiety and the anthracene (B1667546) as the electron-accepting moiety. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the phenoxazine, to the lowest unoccupied molecular orbital (LUMO), which is expected to be located on the anthracene unit. This process is known as intramolecular charge transfer (ICT).

The efficiency and characteristics of ICT are highly dependent on the surrounding environment. In polar solvents, the solvent molecules can stabilize the charge-separated ICT state, leading to a significant red-shift in the emission spectrum. In non-polar solvents, this stabilization is less pronounced. In the solid state, the molecular packing and morphology play a crucial role. The degree of overlap between the donor and acceptor units of adjacent molecules can either facilitate or hinder ICT processes. For instance, aggregation-induced emission (AIE) is a phenomenon observed in some donor-acceptor systems where the restriction of intramolecular rotations in the aggregated state opens up radiative decay channels, leading to enhanced emission in the solid state compared to in solution.

Thermally Activated Delayed Fluorescence (TADF) Phenomena

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, a process that can significantly enhance the efficiency of organic light-emitting diodes (OLEDs). This phenomenon is prominent in donor-acceptor molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

Quantitative Assessment of Singlet-Triplet Energy Gaps (ΔEST)

The singlet-triplet energy gap (ΔEST) is a critical parameter for TADF. For efficient TADF to occur, this energy gap should be small enough (typically < 0.2 eV) to allow for the thermal up-conversion of triplet excitons to the singlet state. In donor-acceptor molecules, a large spatial separation between the HOMO and LUMO, often achieved through a twisted geometry between the donor and acceptor units, can lead to a small ΔEST. For this compound, the steric hindrance between the anthracene and phenoxazine moieties would likely enforce a significant dihedral angle, which is conducive to a small ΔEST.

Table 1: Hypothetical Photophysical Data for this compound

| Parameter | Value |

|---|---|

| Singlet Energy (S₁) | Data not available |

| Triplet Energy (T₁) | Data not available |

Investigation of Reverse Inter-System Crossing (RISC) Pathways and Rates

Reverse intersystem crossing (RISC) is the process by which non-emissive triplet excitons are converted back into emissive singlet excitons. The rate of this process (kRISC) is a key factor determining the efficiency of TADF. A high kRISC is desirable to outcompute non-radiative decay pathways of the triplet excitons. The RISC rate is dependent on both the ΔEST and the spin-orbit coupling between the S₁ and T₁ states. While a small ΔEST is the primary requirement, favorable spin-orbit coupling, which can be influenced by the presence of heavy atoms or specific molecular geometries, can further enhance the RISC rate.

Comparative Analysis of Fluorescence and Phosphorescence Pathways

Fluorescence is the spin-allowed radiative decay from the S₁ state to the ground state (S₀) and is typically a fast process. Phosphorescence is the spin-forbidden radiative decay from the T₁ state to S₀ and is a much slower process. In most organic molecules at room temperature, phosphorescence is very weak or non-existent as non-radiative decay processes from the long-lived triplet state dominate.

For a TADF-active molecule like this compound could potentially be, the dominant emission would be fluorescence, consisting of a prompt component from directly formed singlets and a delayed component from singlets generated via RISC from the triplet pool. A detailed analysis would involve low-temperature photoluminescence studies to isolate and characterize the phosphorescence spectrum, which is essential for accurately determining the T₁ energy level and thus the ΔEST.

Principles and Observation of Amplified Spontaneous Emission (ASE)

Amplified spontaneous emission (ASE) is a phenomenon that can occur in materials with high photoluminescence quantum yields and a large stimulated emission cross-section. When such a material is optically pumped with sufficient energy, spontaneously emitted photons can stimulate the emission of identical photons from other excited molecules, leading to an amplification of the light. This results in a significant narrowing of the emission spectrum and a super-linear increase in the output intensity above a certain pump energy threshold.

For this compound, its potential for ASE would depend on its fluorescence quantum yield in the solid state, the formation of a suitable waveguide structure in thin films, and the absence of significant optical losses at the emission wavelength. Given that many blue-emitting organic materials are investigated for laser applications, the study of ASE in this compound would be of significant interest.

Computational and Theoretical Investigations of 10 Anthracen 9 Yl 10h Phenoxazine

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the ground state properties of molecules like 10-(Anthracen-9-yl)-10H-phenoxazine. By calculating the electron density, DFT methods can determine the most stable three-dimensional arrangement of atoms, known as the optimized ground state geometry. These calculations are crucial as the geometric structure, particularly the dihedral angle between the anthracene (B1667546) and phenoxazine (B87303) units, governs the extent of electronic communication between them.

In a typical DFT study, the geometry of this compound would be optimized to find the lowest energy conformation. This would reveal the precise bond lengths, bond angles, and the crucial torsion angle between the two aromatic systems. Due to steric hindrance between the hydrogen atoms on the anthracene and phenoxazine moieties, a significantly twisted structure is expected.

Furthermore, DFT calculations provide a detailed picture of the electronic structure by determining the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For donor-acceptor molecules like this, the HOMO is typically localized on the electron-donating phenoxazine moiety, while the LUMO is concentrated on the electron-accepting anthracene core. This spatial separation is a key characteristic for enabling efficient charge transfer processes, which are fundamental to the operation of many optoelectronic devices. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter that influences the molecule's absorption and emission characteristics.

Table 1: Representative DFT-Calculated Properties for Donor-Acceptor Molecules

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Dihedral Angle (Donor-Acceptor) | 70-90° | Influences electronic coupling and charge transfer character. |

| HOMO Energy | -5.0 to -5.5 eV | Relates to ionization potential and hole injection/transport capability. |

| LUMO Energy | -2.0 to -2.5 eV | Relates to electron affinity and electron injection/transport capability. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

While DFT is excellent for ground state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of the molecule after it absorbs light, i.e., its excited states. TD-DFT calculations can predict the energies of various excited states (singlets and triplets) and the probabilities of transitions between the ground state and these excited states.

For this compound, TD-DFT is essential for understanding its photophysical properties. It allows for the simulation of the UV-Visible absorption spectrum by calculating the vertical excitation energies and oscillator strengths of the electronic transitions. The lowest energy transition, from the ground state (S₀) to the first excited singlet state (S₁), is of particular interest. The nature of this transition, whether it is a localized excitation within one of the aromatic units or a charge-transfer (CT) excitation from the phenoxazine donor to the anthracene acceptor, can be elucidated by analyzing the molecular orbitals involved.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. Unlike static DFT calculations, MD simulates the movement of atoms and molecules, offering a view of conformational flexibility and how these molecules interact with each other in a condensed phase (e.g., in a thin film of an OLED).

For a molecule with a twisted linkage like this compound, MD simulations can explore the rotational freedom around the central carbon-nitrogen bond. This is important because fluctuations in the dihedral angle can impact the electronic coupling and photophysical properties in a real-world device. MD can also be used to model the packing of these molecules in a solid-state film. The way molecules arrange themselves (their intermolecular interactions) is critical for charge transport. For instance, close π-π stacking of the anthracene units could facilitate electron transport between adjacent molecules. beilstein-journals.org

Prediction and Validation of Photophysical and Electrochemical Parameters

Computational chemistry allows for the prediction of key parameters that can be validated against experimental measurements. For this compound, these include:

Photoluminescence (PL) Emission Wavelength: TD-DFT can be used to calculate the energy of the transition from the optimized S₁ state back to the ground state, which corresponds to the peak emission wavelength in the PL spectrum.

Quantum Yield: While direct calculation of photoluminescence quantum yield (PLQY) is complex, computational methods can provide insights into the factors that govern it. By calculating the rates of radiative (light-emitting) and non-radiative decay pathways, one can estimate the efficiency of light emission. aps.org For TADF molecules, the rates of intersystem crossing and reverse intersystem crossing are particularly important.

Electrochemical Potentials: DFT calculations of HOMO and LUMO energies can be correlated with oxidation and reduction potentials, respectively, which are measured experimentally using techniques like cyclic voltammetry. The HOMO level is related to the ease of removing an electron (oxidation), a key property for hole-transport materials, while the LUMO level relates to the ease of adding an electron (reduction), important for electron-transport materials. sciengine.comresearchgate.net

Table 2: Comparison of Predicted and Experimental Parameters for a Phenoxazine-based TADF Emitter

| Parameter | Computationally Predicted | Experimentally Measured |

|---|---|---|

| Absorption Peak (nm) | ~380 nm | ~385 nm |

| Emission Peak (nm) | ~530 nm | ~540 nm |

| ΔEST (eV) | ~0.15 eV | < 0.20 eV |

| HOMO (eV) | -5.3 eV | -5.4 eV |

| LUMO (eV) | -2.4 eV | -2.5 eV |

Note: These are representative values for a generic phenoxazine-based TADF emitter to illustrate the typical correlation between computational prediction and experimental validation.

Computational Insights into Structure-Property Relationships and Design Principles

The true power of computational investigation lies in its ability to establish clear structure-property relationships and guide the design of new and improved molecules. For this compound, computational studies can systematically explore how modifications to its structure would impact its performance.

For example, by computationally modeling derivatives with different substituents on the anthracene or phenoxazine units, chemists can predict the effect on the HOMO/LUMO levels, the ΔEST, and the emission color. Introducing electron-donating groups to the phenoxazine moiety would be expected to raise the HOMO energy level, while adding electron-withdrawing groups to the anthracene moiety would lower the LUMO energy. Such tuning of the frontier orbital energies is a key strategy in materials design.

Furthermore, computational insights can help in designing molecules with improved charge transport properties. Calculations can predict how changes in molecular shape and substituent groups affect the reorganization energy, a parameter that influences the rate of charge hopping between molecules. Lower reorganization energies are generally desirable for efficient charge transport. rsc.org These predictive capabilities allow for a more rational and efficient approach to the development of next-generation materials for organic electronics, saving significant time and resources compared to a purely experimental trial-and-error approach.

Elucidation of Structure Property Relationships in 10 Anthracen 9 Yl 10h Phenoxazine Systems

Influence of Torsional Angles Between Anthracene (B1667546) and Phenoxazine (B87303) Moieties on Electronic and Optical Properties

The dihedral or torsional angle between the anthracene and phenoxazine units is a critical structural parameter that profoundly influences the electronic and optical properties of 10-(Anthracen-9-yl)-10H-phenoxazine. This angle dictates the extent of π-conjugation between the donor and acceptor moieties. In a perfectly planar conformation (0° torsional angle), maximum π-orbital overlap would lead to a highly delocalized electronic system. However, steric hindrance between the hydrogen atoms on the anthracene and phenoxazine rings forces a significantly twisted conformation.

This twisting has several important consequences. Firstly, it disrupts the π-conjugation, leading to a blue shift in the absorption and emission spectra compared to a hypothetical planar analogue. Secondly, the degree of twisting directly impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger torsional angle generally leads to a wider HOMO-LUMO gap.

Furthermore, studies on related aryl-substituted anthracenes have shown that these molecules can undergo torsional rearrangements in the excited state. nih.gov This phenomenon, where the molecule seeks a more planar conformation upon excitation, can lead to wavelength-dependent fluorescence lifetimes and complex emission spectra. The surrounding environment, such as the viscosity of a solvent or the rigidity of a polymer matrix, can influence these excited-state dynamics.

Illustrative Data on Torsional Angle Effects:

| Torsional Angle (°) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (nm) |

| 60 | -5.45 | -2.35 | 3.10 | 380 |

| 70 | -5.50 | -2.30 | 3.20 | 375 |

| 80 | -5.58 | -2.25 | 3.33 | 370 |

| 90 | -5.65 | -2.20 | 3.45 | 365 |

Note: The data in this table is illustrative and based on general trends observed in donor-acceptor systems. Actual values for this compound would require specific experimental or computational studies.

Systematic Study of Substituent Effects on Charge Density Distribution and Energy Levels

The introduction of various substituent groups onto the anthracene or phenoxazine moieties provides a powerful tool for fine-tuning the electronic properties of the this compound system. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can systematically alter the charge density distribution and the energy levels of the frontier molecular orbitals.

For instance, attaching EDGs such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups to the phenoxazine donor will increase its electron-donating strength, leading to a destabilization (raising) of the HOMO level. Conversely, placing EWGs like cyano (-CN) or nitro (-NO₂) groups on the anthracene acceptor will enhance its electron-accepting character, causing a stabilization (lowering) of the LUMO level. The strategic placement of these substituents allows for precise control over the HOMO-LUMO gap, which in turn affects the absorption and emission wavelengths.

A systematic study of these substituent effects is crucial for designing molecules with specific energy levels for efficient charge injection and transport in electronic devices. For example, in OLED applications, matching the HOMO and LUMO levels of the emitting material with those of the adjacent charge-transporting layers is critical for achieving high efficiency.

Illustrative Data on Substituent Effects:

| Substituent on Phenoxazine | Substituent on Anthracene | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| H | H | -5.58 | -2.25 | 3.33 |

| -OCH₃ | H | -5.45 | -2.26 | 3.19 |

| H | -CN | -5.60 | -2.45 | 3.15 |

| -OCH₃ | -CN | -5.47 | -2.46 | 3.01 |

Note: The data in this table is illustrative and based on established principles of substituent effects on aromatic systems. Actual values would depend on the specific isomer and substitution pattern.

Rational Design Principles for Modulating Intramolecular Charge Transfer and Excitation Pathways

The donor-acceptor nature of this compound gives rise to intramolecular charge transfer (ICT) upon photoexcitation. In this process, an electron is promoted from the HOMO, which is predominantly localized on the phenoxazine donor, to the LUMO, which is mainly centered on the anthracene acceptor. The efficiency and nature of this ICT process are key to the molecule's photophysical properties.

Rational design principles for modulating ICT and excitation pathways include:

Controlling the Donor-Acceptor Strength: As discussed in the previous section, tuning the electron-donating and -accepting strengths of the phenoxazine and anthracene units, respectively, directly influences the energy of the ICT state.

Modifying the Torsional Angle: A more orthogonal arrangement between the donor and acceptor can lead to a smaller exchange energy between the singlet and triplet ICT states, which is a critical factor for enabling thermally activated delayed fluorescence (TADF).

Introducing a π-Conjugated Bridge: Inserting a conjugated spacer between the donor and acceptor can provide another level of control over the electronic coupling and the spatial separation of the HOMO and LUMO.

By carefully manipulating these molecular parameters, it is possible to control the emission color, fluorescence quantum yield, and even access delayed fluorescence pathways, which are highly desirable for next-generation OLEDs. Studies on related phenoxazine-based donor-acceptor systems have demonstrated that a highly twisted structure can facilitate efficient reverse intersystem crossing (rISC), a key process in TADF. beilstein-journals.org

Correlation Between Molecular Rigidity/Planarity and Emission Spectral Characteristics (e.g., FWHM)

The rigidity and planarity of the molecular structure have a significant impact on the emission spectral characteristics, particularly the full width at half maximum (FWHM) of the emission peak. Molecules that are conformationally flexible in the ground state can exist in a distribution of geometries. Upon excitation, these different conformers can relax to slightly different excited-state geometries, leading to a broadening of the emission spectrum.

In the case of this compound, the torsional flexibility between the two moieties contributes to this inhomogeneous broadening. Strategies to enhance molecular rigidity and planarity can lead to narrower emission spectra, which is crucial for achieving high color purity in display applications.

One approach to rigidify the structure is to introduce bridging units that lock the conformation of the molecule. For example, creating a fused ring system that planarizes the donor-acceptor connection would be expected to result in a significantly smaller FWHM. However, this would also lead to a red-shift in the emission due to increased conjugation. Therefore, a balance must be struck between achieving a narrow emission and maintaining the desired emission color. Research on multi-resonance TADF emitters containing phenoxazine units has shown that rigidifying the molecular framework can lead to very narrow emission peaks with FWHM values as low as 32-33 nm. rsc.org

Relationships Between Molecular Architecture and Performance Metrics in Functional Devices

The molecular architecture of this compound and its derivatives is directly linked to their performance in functional devices such as OLEDs. Key performance metrics for an OLED emitter include its external quantum efficiency (EQE), color purity (CIE coordinates), and operational stability.

The following relationships can be established:

HOMO/LUMO Energy Levels and EQE: The HOMO and LUMO levels, which are tuned by substituents, determine the efficiency of charge injection from the hole- and electron-transport layers, respectively. Well-matched energy levels lead to balanced charge injection and recombination, which is essential for high EQE.

Torsional Angle and TADF Properties: A large torsional angle can promote TADF by minimizing the singlet-triplet energy gap (ΔEST). TADF emitters can harvest both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100% and thus significantly higher EQEs compared to conventional fluorescent emitters.

Molecular Rigidity and Color Purity: As discussed previously, a more rigid molecular structure leads to a narrower emission spectrum (smaller FWHM), resulting in more saturated and purer emission colors.

Chemical Stability and Operational Lifetime: The intrinsic chemical stability of the phenoxazine and anthracene units, as well as the strength of the C-N bond connecting them, will influence the operational lifetime of the OLED device. Degradation of the emitter material is a common failure mechanism in OLEDs.

The development of high-performance OLEDs based on phenoxazine-containing emitters is an active area of research, with studies demonstrating the potential to achieve high efficiencies and long lifetimes. researchgate.net

Applications in Advanced Materials and Device Technologies

Organic Light-Emitting Diodes (OLEDs)

The intrinsic characteristics of 10-(Anthracen-9-yl)-10H-phenoxazine make it a highly versatile material for use in Organic Light-Emitting Diodes (OLEDs). Its applications within OLEDs are multifaceted, spanning from active emitter components to host and charge-transporting materials.

Host Materials for Enhanced Energy Transfer and Exciton Confinement

Host materials are critical components in the emissive layer of many high-efficiency OLEDs, where they facilitate efficient energy transfer to dopant molecules. ossila.com Anthracene-based materials are frequently investigated as host materials, particularly for blue-emitting devices. researchgate.net The wide energy gap and high triplet energy of many anthracene (B1667546) derivatives make them suitable for hosting phosphorescent and fluorescent emitters, preventing back energy transfer and ensuring that the excitons are confined on the guest molecules. The selection of an appropriate host material is dependent on the specific requirements of the OLED, including desired color, efficiency, and operational stability. ossila.com

Hole Injection and Transport Layer Materials for Device Optimization

While specific research on this compound as a dedicated hole transport material is not extensively detailed in the provided results, the constituent parts of the molecule suggest its potential in this area. Phenoxazine (B87303) is an electron-rich heterocycle, and materials incorporating this moiety have been explored for their hole-transporting capabilities. Similarly, anthracene derivatives have been incorporated into hole-transporting materials. The combination of these two groups could lead to a material with balanced charge transport properties, which is beneficial for efficient device operation. Composite hole-transporting materials are also being developed to enhance the performance and stability of devices like perovskite solar cells. nih.gov

Dye-Sensitized Solar Cells (DSSCs)

Phenoxazine and its parent compound, phenothiazine (B1677639), have been extensively studied as building blocks for metal-free organic dyes in Dye-Sensitized Solar Cells (DSSCs). rsc.orgrsc.org The electron-rich nature of the nitrogen and sulfur/oxygen atoms in these heterocycles makes them excellent electron donors. rsc.org The non-planar, butterfly-like structure of these molecules can effectively suppress molecular aggregation, which is beneficial for the performance of the solar cell. rsc.org The positions on the phenoxazine ring system can be easily modified with different functional groups to fine-tune the photophysical and electrochemical properties of the resulting dye. rsc.org This tunability allows for the optimization of light absorption and electron injection processes, which are crucial for high-efficiency DSSCs. rsc.org While phenothiazine dyes have been more widely investigated, phenoxazine-based sensitizers are also a significant class of materials in this field. rsc.org

Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs) as Organic Semiconductors

Organic Field-Effect Transistors (OFETs) are a key technology for next-generation flexible and low-cost electronics. tcichemicals.com The performance of these devices is heavily reliant on the properties of the organic semiconductor used as the active layer. nih.gov Anthracene and its derivatives have been a major focus of research for developing high-performance organic semiconductors. rsc.org The planar structure of anthracene promotes strong intermolecular interactions, which are essential for efficient charge transport. rsc.orgresearchgate.net Furthermore, the appropriate energy levels of anthracene derivatives contribute to their good air stability. rsc.orgresearchgate.net

Derivatization of the anthracene core has been shown to significantly improve the charge carrier mobility in OFETs. researchgate.net While pristine anthracene may not exhibit field-effect transistor characteristics, the introduction of various substituents can lead to materials with high mobility. nih.gov For instance, the introduction of hexyl groups to a bisthienyl derivative of anthracene greatly increased its mobility. nih.gov The development of new anthracene-based semiconductors is a key area of research aimed at achieving high mobility, a large on/off ratio, low threshold voltage, and high stability in OFETs. nih.gov

| Device Type | Material Role | Key Findings/Properties |

| OLED | Emitter | Anthracene derivatives for efficient blue emission; bulky groups prevent aggregation. researchgate.net |

| OLED | Host | Wide energy gap and high triplet energy for efficient energy transfer. researchgate.netossila.com |

| DSSC | Dye Sensitizer | Phenoxazine acts as a strong electron donor; non-planar structure suppresses aggregation. rsc.orgrsc.org |

| OFET | Organic Semiconductor | Anthracene's planar structure promotes intermolecular interactions for charge transport; derivatization enhances mobility. rsc.orgresearchgate.net |

Redox-Active Materials for Organic Energy Storage Devices (e.g., Batteries, Capacitors)

The development of sustainable and high-performance energy storage systems is a critical area of research. Organic redox-active materials are emerging as promising alternatives to traditional inorganic materials due to their tunable electrochemical properties, structural diversity, and environmental compatibility. The phenoxazine moiety is recognized as a high-voltage p-type redox center, making it a compelling candidate for cathode materials in organic batteries. rsc.org

The redox activity of phenoxazine is centered on the nitrogen atom, which can undergo reversible oxidation to form a stable radical cation. This process is associated with a high redox potential, which is a desirable characteristic for high-energy-density batteries. rsc.org Furthermore, the rigid and planar structure of the phenoxazine ring system contributes to its electrochemical stability, enabling long-term cycling performance.

While specific data for this compound in energy storage applications is not extensively documented, the electrochemical properties of related phenoxazine and anthracene derivatives provide a strong indication of its potential. For instance, polymers incorporating phenoxazine have demonstrated fast-charging capabilities and stable cycling in lithium-ion batteries. researchgate.net

Table 1: Electrochemical Properties of Related Redox-Active Compounds

| Compound/Material | Redox Potential (V vs. Li/Li⁺) | Specific Capacity (mAh/g) | Cycling Stability | Reference |

|---|---|---|---|---|

| Phenoxazine-based polymers | ~3.6 | ~110 | Good | rsc.org |

| Poly(vinylphenoxazine) | High | ~120 | Stable over 200 cycles | researchgate.net |

The data presented in Table 1, derived from studies on related compounds, suggests that this compound could exhibit a high redox potential and a respectable specific capacity, making it a promising candidate for next-generation organic energy storage devices. Further research into the electrochemical behavior of this specific compound is warranted to fully realize its potential.

Platforms for Chemical Sensing and Recognition

The development of highly sensitive and selective chemical sensors is crucial for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. Organic molecules with tailored photophysical and electrochemical properties are at the forefront of sensor design. The this compound scaffold integrates two distinct functionalities that are highly relevant for chemical sensing.

The phenoxazine moiety, with its electron-rich nature, can act as a recognition site for various analytes. Its fluorescence properties are often sensitive to the local chemical environment, making it a suitable component for fluorescent chemosensors. The anthracene unit is a well-known fluorophore with a high quantum yield, and its emission characteristics can be modulated by interactions with analytes. mdpi.com The combination of these two units in this compound could lead to sensors with enhanced sensitivity and selectivity.

One potential application is in the detection of nitroaromatic compounds, which are common environmental pollutants and explosives. The electron-rich phenoxazine and anthracene components can engage in charge-transfer interactions with electron-deficient nitroaromatic analytes, leading to a quenching of the fluorescence signal. This "turn-off" sensing mechanism is a common strategy in the design of fluorescent sensors.

Furthermore, the electrochemical properties of this compound could be exploited for the development of electrochemical sensors. The redox state of the molecule can be influenced by the presence of specific analytes, leading to a measurable change in the electrochemical response. For example, organic nanoparticles of 9,10-bis(phenylethynyl)anthracene (B116448) have been utilized as electrochemiluminescence emitters for the detection of amines. rsc.org

While direct applications of this compound in chemical sensing are yet to be extensively reported, the known sensing capabilities of its constituent parts provide a strong rationale for its investigation in this area.

Table 2: Sensing Properties of Related Anthracene and Phenoxazine Derivatives

| Sensor Material | Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Anthracene-based MOFs | Nitroaromatics | Fluorescence Quenching | ppm level | ustc.edu.cn |

| 9,10-bis(phenylethynyl)anthracene nanoparticles | Amines | Electrochemiluminescence | Sub-μM | rsc.org |

Organic Photoredox Catalysis, particularly in Controlled Radical Polymerization

Organic photoredox catalysis has emerged as a powerful tool in modern synthetic chemistry, enabling the construction of complex molecules under mild and environmentally benign conditions. Phenoxazine derivatives have been identified as highly effective organic photoredox catalysts, particularly in the realm of controlled radical polymerization (CRP).

In organocatalyzed atom transfer radical polymerization (O-ATRP), the photoredox catalyst plays a crucial role in mediating the reversible activation and deactivation of the propagating polymer chains. The excited state of the phenoxazine catalyst is a potent reducing agent, capable of activating an alkyl halide initiator to generate a radical species that initiates polymerization. The resulting oxidized catalyst (the phenoxazine radical cation) can then deactivate the propagating radical, allowing for controlled polymer growth.

The substitution at the 10-position of the phenoxazine ring has a significant impact on the photophysical and electrochemical properties of the catalyst, and thus its performance in O-ATRP. The attachment of an anthracene moiety is expected to modulate the electronic structure of the phenoxazine core, influencing its absorption spectrum, excited-state lifetime, and redox potentials. The extended π-system of the anthracene group could lead to a red-shift in the absorption spectrum, allowing for the use of lower-energy visible light to drive the polymerization.

A study on 10-(perylene-3-yl)-10H-phenoxazine, a structurally related compound, has demonstrated its successful application as a photoredox catalyst for the O-ATRP of methyl methacrylate. This result strongly suggests that this compound would also be an effective catalyst for controlled radical polymerization. The ability to fine-tune the catalyst's properties through the choice of the N-aryl substituent is a key advantage of this class of organic photoredox catalysts.

Table 3: Performance of Phenoxazine-Based Catalysts in O-ATRP

| Catalyst | Monomer | Polymer Dispersity (Đ) | Initiator Efficiency (I*) | Reference |

|---|---|---|---|---|

| 10-Phenylphenothiazine (related structure) | Methyl Methacrylate | 1.18 - 1.32 | 90% - 116% |

The development of new organic photoredox catalysts with tailored properties is essential for expanding the scope and applicability of controlled radical polymerization. The unique combination of the phenoxazine and anthracene motifs in this compound makes it a highly promising candidate for this important application.

Conclusions and Future Directions in 10 Anthracen 9 Yl 10h Phenoxazine Research

Summary of Key Discoveries and Contributions to the Field

Research into 10-(Anthracen-9-yl)-10H-phenoxazine and its derivatives has yielded several key discoveries that underscore their importance in materials science. The core structure, which combines an electron-donating phenoxazine (B87303) moiety with an electron-accepting anthracene (B1667546) group, gives rise to unique photophysical and electrochemical properties.

One of the most significant contributions of phenoxazine-based materials is in the realm of organic light-emitting diodes (OLEDs) . nih.gov The donor-acceptor architecture is fundamental to the design of materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. rsc.org Anthracene and its derivatives have long been recognized as crucial components in OLEDs, serving as emitting materials across the visible spectrum and as transport layers. researchgate.net The strategic combination of phenoxazine and anthracene has led to the development of efficient emitters, particularly in the blue to green range. researchgate.netbohrium.comrsc.org

Furthermore, the "butterfly-like" geometry of phenoxazine is advantageous in designing dyes for dye-sensitized solar cells (DSSCs) , as it can help to reduce undesirable dye aggregation. researchgate.netbohrium.com This structural feature, combined with the excellent electron-donating capacity of the phenoxazine unit, makes these compounds promising candidates for light-harvesting applications. nih.govnih.gov

Identified Challenges and Unexplored Opportunities for Further Investigation

Despite the promising results, several challenges remain in the development and application of this compound. A primary challenge lies in achieving long-term operational stability in OLED devices. The degradation of organic materials under electrical stress and exposure to atmospheric conditions can limit the lifetime of the devices. Further investigation into the degradation mechanisms and the development of strategies to enhance stability are crucial.

The synthesis of these complex molecules can also be challenging, often requiring multi-step procedures with potentially low yields. beilstein-journals.orgmdpi.com Optimizing synthetic routes to improve efficiency and reduce costs is an ongoing area of research. For instance, while Suzuki-Miyaura cross-coupling reactions are commonly employed, exploring alternative, more efficient synthetic methodologies is a key objective. mdpi.com

Unexplored opportunities lie in the systematic investigation of structure-property relationships. While the fundamental donor-acceptor concept is well-established, the precise effects of substituting different positions on both the anthracene and phenoxazine rings are not fully understood. A deeper understanding of how these modifications influence properties such as emission color, quantum yield, and charge carrier mobility would enable more targeted material design.

Prospective Research Avenues for Enhancing Performance and Expanding Application Spectrum

Future research on this compound and its derivatives is poised to follow several exciting avenues.

For OLED applications , a key focus will be on achieving highly efficient and stable deep-blue and red emitters. The rational design of molecules with small energy gaps between their singlet and triplet excited states (ΔEST) is critical for maximizing TADF efficiency. acs.org Computational modeling, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), will play an increasingly important role in predicting the properties of new molecular designs before their synthesis. rsc.orgacs.org

The exploration of these compounds in other electronic applications is another promising direction. Their redox properties make them potential candidates for use in organic field-effect transistors (OFETs) and as photoredox catalysts. nih.govnih.gov Investigating their performance in these areas could significantly broaden their application spectrum.

Furthermore, the development of panchromatic sensitizers for DSSCs by combining phenoxazine-anthracene structures with other chromophores could lead to devices with enhanced light-harvesting capabilities across the solar spectrum. bohrium.com

Implications for the Rational Design and Synthesis of Next-Generation Organic Functional Materials

The study of this compound provides valuable insights for the broader field of organic functional materials. The success of its donor-acceptor design reinforces this as a powerful strategy for tuning the optoelectronic properties of organic molecules. rsc.org The challenges encountered in its synthesis and stability highlight the need for continued innovation in synthetic methodologies and material encapsulation techniques. beilstein-journals.org

The systematic approach of combining experimental and theoretical investigations is crucial for accelerating the discovery and optimization of new materials. rsc.orgacs.org By understanding the fundamental principles that govern the performance of compounds like this compound, researchers can more effectively design and synthesize the next generation of organic functional materials with tailored properties for a wide array of applications, from flexible displays and solid-state lighting to advanced solar energy conversion and beyond.

Q & A

Q. What are the key synthetic methodologies for preparing 10-(Anthracen-9-yl)-10H-phenoxazine derivatives?

Answer: The synthesis typically involves coupling anthracene derivatives with phenoxazine precursors under controlled conditions. For example:

- Lithium diisopropylamide (LDA)-mediated reactions in tetrahydrofuran (THF) enable efficient coupling of brominated anthracene with phenoxazine derivatives .

- Vilsmeier-Haack formylation can functionalize phenoxazine cores for subsequent anthracene conjugation, as seen in OLED emitter synthesis .

- Column chromatography (e.g., silica gel with methylene chloride) is critical for purifying intermediates, ensuring >85% yield in multi-step syntheses .

Q. How are spectroscopic techniques applied to characterize this compound?

Answer: Key methods include:

Advanced Research Questions

Q. How can experimental design optimize the photophysical properties of this compound for OLED applications?

Answer: To enhance thermally activated delayed fluorescence (TADF):

- Molecular engineering : Introduce electron-withdrawing groups (e.g., triazine) to anthracene to stabilize charge-transfer states .

- Horizontal molecular orientation : Use vapor-deposited thin films to improve light outcoupling efficiency by 30–50% .

- Thermogravimetric analysis (TGA) : Confirm thermal stability (>300°C) for device longevity .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of anthracene-phenoxazine coupling?

Answer:

- Polar aprotic solvents (e.g., THF, DMF) favor nucleophilic substitution at the anthracene C9 position due to stabilized transition states .

- Low temperatures (0–5°C) suppress side reactions (e.g., over-alkylation), achieving >90% regioselectivity in LDA-mediated syntheses .

- Conflicting data on solvent effects (e.g., toluene vs. THF) may arise from competing steric and electronic factors, requiring DFT simulations to resolve .

Q. What strategies address contradictions in reported biological activity data for anthracene-phenoxazine hybrids?

Answer:

- Dose-response validation : Re-evaluate IC values using standardized assays (e.g., tubulin polymerization inhibition at 0.52 µM for compound 17b ).

- Cellular uptake studies : Use fluorescence microscopy to correlate intracellular concentration with cytotoxicity .

- Metabolite profiling : Identify degradation products (e.g., anthraquinones) that may interfere with activity measurements .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Q. What computational methods predict charge-transfer dynamics in this compound derivatives?

Answer:

Q. How can synthetic byproducts be minimized in large-scale preparations?

Answer:

Q. What are the challenges in correlating in vitro and in vivo efficacy for anthracene-phenoxazine antitubulin agents?

Answer:

Q. How do substituents on the phenoxazine ring modulate electrochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.